[(1R,2S)-rel-2-methylcyclopropyl]methanol
Description
[(1R,2S)-rel-2-methylcyclopropyl]methanol is a chiral cyclopropane derivative with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol (CAS: 21003-35-0, MDL: MFCD29058968) . The compound features a cyclopropane ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 1-position. Its stereochemistry is defined as the rel configuration, indicating a relative stereochemistry between the two chiral centers.
Properties
CAS No. |
21003-35-0 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
[(1S,2R)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
SHEINYPABNPRPM-RFZPGFLSSA-N |
SMILES |
CC1CC1CO |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CO |
Canonical SMILES |
CC1CC1CO |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-rel-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-rel-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases, and reagents like SOCl2 (Thionyl chloride) for halogenation.
Major Products
Oxidation: Formation of 2-methylcyclopropanone.
Reduction: Formation of 2-methylcyclopropane.
Substitution: Formation of 2-methylcyclopropyl halides or amines.
Scientific Research Applications
Synthetic Applications
[(1R,2S)-rel-2-methylcyclopropyl]methanol is primarily used as an intermediate in the synthesis of various organic compounds. Its cyclopropyl group allows for specific stereochemical configurations that are crucial in the development of pharmaceuticals.
Synthesis of Bioactive Compounds
Recent studies have demonstrated the effectiveness of this compound in synthesizing bioactive molecules. For instance, it has been utilized in the preparation of analogs of known drugs, enhancing their efficacy and reducing side effects. The compound's stereochemistry plays a significant role in determining the biological activity of these analogs.
Case Study: Synthesis of Antiviral Agents
A notable application involves its use in the synthesis of antiviral agents. In one study, researchers reported that derivatives synthesized from this compound exhibited significant antiviral activity against various strains of viruses. The structural modifications facilitated by this compound led to improved binding affinity to viral targets.
Pharmaceutical Formulations
The compound is also incorporated into pharmaceutical formulations due to its favorable properties. It acts as a solvent and stabilizer in drug formulations, enhancing solubility and bioavailability.
Example: Cosmetic Applications
In addition to pharmaceuticals, this compound has been reported for use in cosmetic products. Its ability to enhance the texture and stability of formulations makes it a valuable ingredient in skincare products.
Mechanism of Action
The mechanism of action of [(1R,2S)-rel-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
[(1S,2R)-rel-2-(Hydroxymethyl)cyclopropyl]methanol
- Molecular Formula : C₅H₁₀O₂ (MW: 102.13 g/mol)
- Key Features : Contains two hydroxymethyl groups on adjacent carbons of the cyclopropane ring, increasing hydrogen-bonding capacity and polarity.
- Applications: Used in polymer synthesis due to its bifunctional hydroxyl groups, enabling crosslinking or mechanophore integration .
- Synthesis : Prepared via modified cyclopropanation reactions, with purity ≥97% confirmed by HPLC .
rel-((1R,2S)-2-Phenylcyclopropyl)methanol
[(1R,3S)-2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol
- Molecular Formula : C₅H₈Cl₂O₂ (MW: 183.03 g/mol)
- Key Features : Geminal dichloro substitution introduces steric and electronic effects, altering reactivity.
- Research Findings: Exhibits mechanophore properties in polymers, enabling stress-responsive materials . Demonstrates antimicrobial activity in dicarbamate derivatives .
- Crystallography : Forms chiral supramolecular architectures via O–H⋯O hydrogen bonds and halogen interactions .
Pharmacologically Active Analogues
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₉H₈F₂N·HCl (MW: 209.63 g/mol)
- Key Features : Difluorophenyl substitution enhances metabolic stability and bioavailability.
- Physical Properties: Melting point: >185°C Solubility: Slightly soluble in DMSO and methanol .
- Applications : Investigated as a precursor for antidepressants and neuroactive agents .
Data Table: Comparative Analysis
Biological Activity
[(1R,2S)-rel-2-methylcyclopropyl]methanol, also known as 2-methylcyclopropanemethanol, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopropane ring with a hydroxymethyl group. The stereochemistry of the compound is crucial for its biological activity, as variations in chirality can significantly influence its interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : Cyclopropane derivatives, including this compound, have been shown to inhibit various enzymes through mechanisms such as:
- One-Electron Oxidation : This process involves the formation of reactive intermediates that can inactivate enzymes like methanol dehydrogenase through adduct formation .
- Nucleophilic Substitution Reactions : The presence of the hydroxymethyl group allows for nucleophilic attack on electrophilic centers in enzymes, leading to inhibition .
- Antimicrobial Activity : Some studies suggest that cyclopropane derivatives exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain pathogens .
- Neurochemical Effects : There is evidence that compounds with similar structures can affect neurotransmitter systems, potentially influencing mood and cognition .
Antitumor Activity
Research has indicated that certain cyclopropane derivatives exhibit antitumor activity. For instance, derivatives similar to this compound have been tested for their ability to inhibit cancer cell lines. In vitro studies demonstrated that these compounds could suppress cellular proliferation in various human cancer cell lines by inducing apoptosis and inhibiting metabolic pathways critical for tumor growth .
Enzyme Interaction Studies
A detailed study focused on the interaction between this compound and lactate dehydrogenase (LDH), an enzyme pivotal in cancer metabolism. The compound was found to inhibit LDH activity in pancreatic cancer cell lines, suggesting a potential role in cancer therapy by targeting metabolic pathways .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
